3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one

Description

Systematic IUPAC Nomenclature and Structural Representation

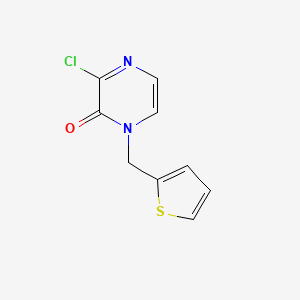

The compound 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a pyrazin-2(1H)-one ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 2. The substituents are defined as follows:

- A chlorine atom at position 3 of the pyrazinone ring.

- A thiophen-2-ylmethyl group (a thiophene ring attached via a methylene bridge) at position 1.

The structural representation (Figure 1) highlights the planar pyrazinone core, with the thiophene moiety providing aromaticity and the chlorine atom introducing electronic asymmetry. The SMILES notation for this compound is C1=CSC(=C1)CN2C=CN=C(C2=O)Cl, which encodes the connectivity of atoms and functional groups.

Molecular Formula and Weight Analysis

The molecular formula of 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one is C₉H₇ClN₂OS , derived from:

- 9 carbon atoms (including the pyrazinone and thiophene rings).

- 7 hydrogen atoms .

- 1 chlorine atom .

- 2 nitrogen atoms (in the pyrazinone ring).

- 1 oxygen atom (from the ketone group).

- 1 sulfur atom (in the thiophene ring).

The molecular weight is 226.68 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 7 | 1.008 | 7.056 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.01 | 28.02 |

| O | 1 | 16.00 | 16.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 226.68 |

This mass is consistent with high-resolution mass spectrometry data.

Synonym Registry and CAS Number Validation

The compound is recognized under multiple synonyms in chemical databases:

| Synonym | Source |

|---|---|

| 3-Chloro-1-(thiophen-2-ylmethyl)pyrazin-2-one | PubChem |

| 1594593-67-5 | PubChem |

| AKOS026707061 | PubChem |

| Starbld0048173 | PubChem |

Its CAS Registry Number , 1594593-67-5 , is validated through the Chemical Abstracts Service (CAS) database, which assigns unique identifiers to chemical substances to avoid nomenclature ambiguity. This identifier confirms the compound’s distinct chemical identity and facilitates cross-referencing in academic and industrial contexts.

Properties

IUPAC Name |

3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-8-9(13)12(4-3-11-8)6-7-2-1-5-14-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQBVJIKOKGUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C=CN=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, structure, and various biological effects supported by recent research findings.

Chemical Structure and Properties

The chemical formula for 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one is . It features a pyrazine ring substituted with a thiophenyl group and a chlorine atom, which may influence its biological activity through various mechanisms. The compound is classified as an organic heterocycle and has been investigated for its therapeutic potential.

Synthesis

The synthesis of 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one typically involves the reaction of thiophen-2-ylmethylamine with appropriate chlorinated pyrazine derivatives. This process can be optimized using microwave-assisted methods to enhance yield and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one. For instance, derivatives of pyrazole and related heterocycles have shown significant efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). In particular, compounds within this class have demonstrated inhibition rates exceeding 69% against HSV-1 plaques at specific concentrations .

Anticancer Activity

Research indicates that pyrazine derivatives possess cytotoxic properties against various cancer cell lines. A study examining the cytotoxic effects of related compounds found that certain pyrazine derivatives could significantly reduce cell viability in cancer models, suggesting that 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one may exhibit similar properties .

The mechanisms underlying the biological activity of this compound are believed to involve:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazine derivatives can inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Interaction with Cellular Targets : The presence of chlorine and thiophene groups may enhance binding affinity to specific cellular receptors or enzymes, leading to altered cellular signaling pathways.

Case Studies

| Study | Findings |

|---|---|

| Dawood et al. (2024) | Identified significant antiviral activity in pyrazole derivatives against HSV with high selectivity indices. |

| Wu et al. (2024) | Reported beneficial effects on TMV replication with EC50 values indicating potent antiviral properties. |

| Manvar et al. (2024) | Developed pyrazolecarboxamide hybrids showing substantial inhibition against HCV with selectivity indices indicating low cytotoxicity. |

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares substituents, molecular weights, and key biological activities of 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one with analogs from recent studies:

Notes:

- Thiophene-containing derivatives (e.g., the target compound) may exhibit enhanced lipophilicity compared to phenyl-substituted analogs, influencing blood-brain barrier permeability .

- Chlorine at position 3 is a conserved feature in kinase inhibitors, as seen in PDGFR binders .

Key Research Findings and Gaps

- Crystallographic Data: Crystal forms C and E of pyrazin-2(1H)-one derivatives have been patented, suggesting polymorph-dependent bioavailability . No data exists for the thiophene-containing analog.

- Radiolabeling Potential: Fluorine-18 labeled pyrazin-2(1H)-ones (e.g., compound 45 in ) demonstrate utility in PET imaging, but the target compound’s suitability for isotopic labeling remains unexplored .

- Therapeutic Applications: While PDGFR inhibitors show promise in oncology, the thiophene analog’s specificity for other kinases (e.g., VEGFR, EGFR) is unknown .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a two-step approach:

- Step 1: Preparation of the 3-chloropyrazin-2-one or its amino precursor.

- Step 2: Introduction of the thiophen-2-ylmethyl substituent at the N-1 position of the pyrazinone ring.

This approach leverages nucleophilic substitution of the chlorine or amine functionalities on the pyrazine ring with a thiophen-2-ylmethyl electrophile or equivalent.

Preparation of 3-Chloropyrazin-2(1H)-one or Precursors

3-Chloropyrazin-2(1H)-one derivatives are typically prepared from 3-chloropyrazin-2-ylamine or related pyrazine precursors. For example, 3-chloro-pyrazin-2-ylamine is synthesized by chlorination or amination routes on pyrazine derivatives under controlled conditions.

| Parameter | Details |

|---|---|

| Starting material | 3-chloropyrazin-2-ylamine |

| Reagents | Chloroacetone, sodium hydride, or equivalents |

| Temperature | 80–130 °C depending on step |

| Solvents | Methanol, N,N-dimethylformamide (DMF), N-methylpyrrolidinone |

| Reaction time | 1–24 hours |

| Atmosphere | Inert gas (N2 or Ar) for sensitive steps |

| Yield range | 53% to 82% depending on method and scale |

For instance, one reported method involves stirring 3-chloropyrazin-2-ylamine with chloroacetone at 90 °C for 16 hours in a sealed tube protected from light, yielding an intermediate with 68% yield.

Introduction of Thiophen-2-ylmethyl Group

The key step for synthesizing 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one involves nucleophilic substitution of the pyrazinone nitrogen with a thiophen-2-ylmethyl electrophile, typically a benzyl-like halide or alcohol derivative of thiophene.

| Parameter | Details |

|---|---|

| Nucleophile | 2-Amino-3-chloropyrazine or 3-chloropyrazin-2-one |

| Electrophile | Thiophen-2-ylmethyl halide or activated alcohol |

| Base | Sodium hydride (NaH), sodium methoxide, or sodium methylate |

| Solvent | N,N-Dimethylformamide (DMF), N-methylpyrrolidinone (NMP) |

| Temperature | 80–100 °C |

| Reaction time | 15–24 hours |

| Atmosphere | Inert (to prevent oxidation) |

| Workup | Extraction with ethyl acetate or dichloromethane, drying over MgSO4 or Na2SO4, concentration, and purification by recrystallization or chromatography |

| Yield range | 53% to 82% |

- Sodium hydride is added to a suspension in NMP or DMF under inert atmosphere.

- Benzyl alcohol derivative of thiophene is added dropwise, stirring for 30 minutes.

- 2-Amino-3-chloropyrazine is added incrementally.

- The mixture is heated at 80–100 °C for 15–24 hours.

- After cooling, water is added, and the product is extracted with organic solvents.

- The crude product is purified by crystallization or column chromatography, yielding the target compound in up to 82% yield.

Alternative Synthetic Routes

- Microwave-assisted synthesis: Use of sodium methoxide in methanol under microwave heating at 130 °C for 60 minutes has been reported to facilitate substitution reactions on pyrazine derivatives with moderate yields (~59%).

- Reflux methods: Refluxing 2-amino-3-chloropyrazine with chloroacetone in methanol at 88 °C overnight can yield related intermediates, though with lower yields (~7.7% in one example).

- Use of protected intermediates: Some syntheses employ protected benzyl alcohol derivatives or halides of thiophene to improve selectivity and yield.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chloroacetone reaction | 3-Chloropyrazin-2-ylamine + chloroacetone | 90 °C, 16 h, sealed tube, dark | 68 | Intermediate for further substitution |

| NaH-mediated substitution | 2-Amino-3-chloropyrazine + thiophen-2-ylmethanol + NaH | 80–100 °C, 15–24 h, inert atmosphere | 53–82 | High yield, standard method for N-substitution |

| Sodium methoxide + microwave | 3-Chloro-2-pyrazinamine + sodium methoxide | 130 °C, 60 min, microwave | 59 | Microwave-assisted, moderate yield |

| Reflux in methanol | 2-Amino-3-chloropyrazine + chloroacetone | 88 °C, overnight | 7.7 | Low yield, less efficient |

Research Findings and Considerations

- The use of sodium hydride in polar aprotic solvents like DMF or NMP is crucial for efficient deprotonation of the pyrazinone nitrogen and subsequent nucleophilic substitution.

- Reaction atmosphere control (inert gas) and protection from light prevent side reactions and degradation.

- Purification by recrystallization or chromatography is necessary to obtain high-purity products.

- Microwave-assisted methods can reduce reaction time but may require optimization for scale-up.

- The thiophen-2-ylmethyl substituent introduction is sensitive to reaction conditions, and yields vary with the nature of the electrophile and base used.

Q & A

Q. What are the optimal synthetic pathways for 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF/DMSO | Increases solubility | |

| Temperature | 80–120°C (reflux) | Reduces side products | |

| Reaction Time | 6–24 hours | Balances completion vs. degradation |

Q. How can the molecular structure of this compound be characterized using crystallographic and spectroscopic techniques?

Methodological Answer:

- X-ray crystallography : Use SHELX software for refinement to determine bond lengths/angles (e.g., C-Cl bond: ~1.73 Å) .

- NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyrazinone protons; δ 4.5–5.0 ppm for thiophene-CH₂) confirms substitution patterns .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ expected at m/z 255.03) .

Q. What purification strategies are effective for isolating high-purity 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one?

Methodological Answer:

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Enzyme inhibition assays : Test against PDE5 or kinases (IC₅₀ values) using fluorescence-based protocols .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination and thiophene coupling in its synthesis?

Methodological Answer:

- Chlorination : Electrophilic aromatic substitution (EAS) at the pyrazinone 3-position is favored due to electron-withdrawing effects of the carbonyl group .

- Thiophene coupling : SN2 displacement of a leaving group (e.g., bromide) by thiophen-2-ylmethanol under basic conditions .

- Computational validation : DFT calculations (Gaussian 09W) show lower activation energy for 3-chloro vs. 5-chloro isomers .

Q. How can computational modeling predict its interaction with biological targets like PDE5?

Methodological Answer:

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., tautomerism) causing shifts .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals; confirms spin-spin coupling networks .

- Comparative analysis : Cross-reference with structurally analogous pyrazinones .

Q. What advanced spectroscopic techniques elucidate its degradation pathways under physiological conditions?

Methodological Answer:

Q. How does structural modification (e.g., substituting thiophene with other heterocycles) affect bioactivity?

Methodological Answer:

Q. Table 2: Structure-Activity Relationship (SAR)

| Substituent | PDE5 IC₅₀ (nM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Thiophen-2-ylmethyl | 12.3 | 0.45 | |

| Pyridin-3-ylmethyl | 48.7 | 0.78 | |

| Furan-2-ylmethyl | 65.2 | 0.92 |

Q. What strategies improve its metabolic stability without compromising potency?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.